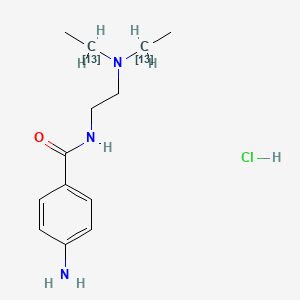
Procainamide-13C2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Procainamide-13C2 (hydrochloride) is a stable isotope-labeled compound of procainamide hydrochloride. Procainamide hydrochloride is an antiarrhythmic agent used in the study of cardiac arrhythmias. The compound is labeled with carbon-13 isotopes, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Procainamide-13C2 (hydrochloride) is synthesized by incorporating carbon-13 isotopes into the procainamide molecule. The synthesis involves the reaction of 4-aminobenzoic acid with 2-diethylaminoethylamine in the presence of carbon-13 labeled reagents. The reaction is typically carried out under controlled conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
The industrial production of procainamide-13C2 (hydrochloride) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to handle the carbon-13 labeled reagents and ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Procainamide-13C2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-acetylprocainamide.
Reduction: Reduction reactions can convert procainamide-13C2 (hydrochloride) back to its parent amine.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
- **Ox
Propriétés
Formule moléculaire |
C13H22ClN3O |
|---|---|
Poids moléculaire |
273.77 g/mol |
Nom IUPAC |
4-amino-N-[2-[di((113C)ethyl)amino]ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H/i3+1,4+1; |
Clé InChI |
ABTXGJFUQRCPNH-ZPGUIXIESA-N |
SMILES isomérique |
C[13CH2]N(CCNC(=O)C1=CC=C(C=C1)N)[13CH2]C.Cl |
SMILES canonique |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
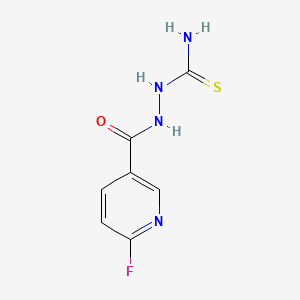
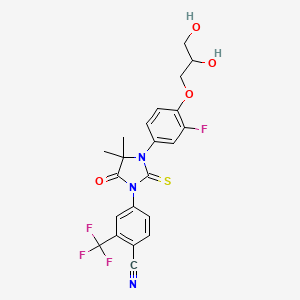
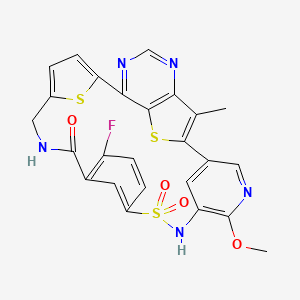
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
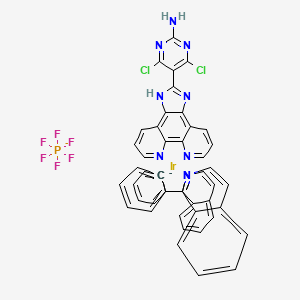
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)


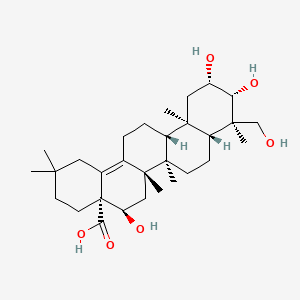


![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
